molecular formula C17H20N4O5S B2451039 N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797619-26-1

N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2451039
CAS RN: 1797619-26-1
M. Wt: 392.43
InChI Key: AMXXNTVKXSMJRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the morpholine and benzo[b][1,4]dioxine rings. The sulfonamide group would likely be introduced in a later step .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups suggests that the compound could have a variety of chemical properties and could interact with a number of different biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the morpholine ring could participate in reactions with electrophiles, while the sulfonamide group could act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, which include the compound , have been found to have significant anti-inflammatory activity . These compounds can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . They also dramatically reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase mRNA expression (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . This suggests that these compounds could be used as a novel therapeutic strategy for inflammation-associated disorders .

Antimicrobial Activity

Pyrimidine derivatives, including the compound , have been found to have antimicrobial activity . They have been screened for their in vitro antimicrobial activity against various bacteria . This suggests that these compounds could be used in the development of new antimicrobial drugs .

Anticancer Agents

Pyrimidine derivatives have been found to have anticancer activity . They have been used in the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . This suggests that these compounds could be used in the development of new anticancer drugs .

Antioxidant Activity

Pyrimidine derivatives have been found to have antioxidant activity . This suggests that these compounds could be used in the development of new antioxidant drugs .

Antihypertensive Agents

Pyrimidine derivatives have been found to have antihypertensive activity . This suggests that these compounds could be used in the development of new antihypertensive drugs .

Herbicidal Activity

Pyrimidine derivatives have been found to have herbicidal activity . This suggests that these compounds could be used in the development of new herbicides .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given its structure, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, as well as optimization of its synthesis. Additionally, its potential applications in medicine or other fields could be investigated .

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-27(23,13-1-2-14-15(11-13)26-10-9-25-14)19-12-16-18-4-3-17(20-16)21-5-7-24-8-6-21/h1-4,11,19H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXXNTVKXSMJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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